N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide
Description
N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide is a heterocyclic compound featuring a four-membered azetidine ring fused with a 5-formylfuran moiety and an acetamide group. The acetamide substituent is a common pharmacophore in medicinal chemistry, often associated with metabolic stability and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-[1-(5-formylfuran-2-yl)azetidin-3-yl]acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-7(14)11-8-4-12(5-8)10-3-2-9(6-13)15-10/h2-3,6,8H,4-5H2,1H3,(H,11,14) |
InChI Key |
BFGQLCPNTGIEBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CN(C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide typically involves the following steps :
Starting Material: The synthesis begins with (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one.
Horner–Wadsworth–Emmons Reaction: This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the intermediate.
Aza-Michael Addition: The intermediate undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Chemical Reactions Analysis
N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways . The compound’s azetidine ring and furan ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of azetidine, formylfuran, and acetamide groups. Below is a comparative analysis with structurally related compounds:
Key Comparisons
Reactivity and Stability :
- The formyl group in the target compound increases electrophilicity, enabling reactions like Schiff base formation, unlike the chloro or benzhydryl substituents in analogs. This reactivity may enhance its utility in prodrug design or covalent inhibitor development.
- In contrast, N-(3-chloro-4-hydroxyphenyl)acetamide (Compound 4) exhibits reduced reactivity due to electron-withdrawing chloro and hydroxyl groups, making it more stable under physiological conditions but prone to photodegradation .
Biological Activity: Thiadiazole-acetamide derivatives demonstrate broad-spectrum antibacterial activity due to the thiadiazole ring’s electron-deficient nature, which disrupts microbial membranes or enzymes . N-(1-Benzhydrylazetidin-3-yl)acetamide lacks polar groups, rendering it highly hydrophobic and likely less soluble in aqueous environments compared to the target compound’s formylfuran-acetamide system .
This strain may also affect metabolic stability, as smaller rings are often less susceptible to enzymatic degradation.
Pharmacological Potential: Paracetamol derivatives (e.g., Compound 4) highlight the importance of substituent positioning on activity and stability. The target compound’s formyl group could mitigate photodegradation issues seen in paracetamol analogs by offering alternative reaction pathways .
Biological Activity
N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a unique azetidine ring substituted with a formylfuran moiety. This structure contributes to its potential interactions with various biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases, similar to other acetamide derivatives that have shown kinase inhibition properties .
- Antioxidant Activity : Preliminary studies suggest that derivatives of acetamides exhibit antioxidant properties, which may extend to this compound as well .
Antioxidant Activity
Research indicates that acetamide derivatives can scavenge free radicals and reduce oxidative stress. For instance, compounds similar to this compound demonstrated significant antioxidant activity in vitro, as measured by the ABTS radical scavenging assay .
| Compound ID | LD50 (ppm) | Antioxidant Activity |
|---|---|---|
| 40006 | 3.0443 | High |
| 40007 | 10.6444 | Moderate |
Cytotoxicity
In a study evaluating cytotoxic effects on J774.A1 macrophage cells, this compound and related compounds did not exhibit cytotoxicity at concentrations tested (0.1–10 µM), indicating a favorable safety profile for further development .
Study on Antioxidant Activity
A study focused on the synthesis and evaluation of acetamide derivatives highlighted the compound's potential in reducing nitric oxide production in LPS-stimulated macrophages. The addition of graded concentrations significantly reduced NO levels, suggesting anti-inflammatory properties alongside antioxidant effects .
Kinase Inhibition Potential
Similar compounds have been evaluated for their ability to inhibit various kinases involved in cancer progression. While specific data on this compound is limited, its structural similarity to known kinase inhibitors suggests it may possess similar inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
